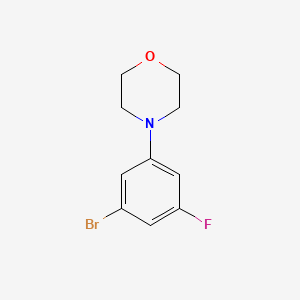
4-(3-溴-5-氟苯基)吗啉
描述
“4-(3-Bromo-5-fluorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrFNO . It has a molecular weight of 260.1 .
Synthesis Analysis
The synthesis of “4-(3-Bromo-5-fluorophenyl)morpholine” involves several steps. One method involves the reaction of 3-bromo-5-fluoroaniline with 1-bromo-2-(2-bromoethoxy)ethane and N-ethyl-N-isopropyl-propan-2-amine in DMF at 90°C .Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-5-fluorophenyl)morpholine” consists of a morpholine ring attached to a phenyl ring. The phenyl ring has bromine and fluorine substituents at the 3rd and 5th positions, respectively .Physical and Chemical Properties Analysis
“4-(3-Bromo-5-fluorophenyl)morpholine” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 350.3±42.0 °C at 760 mmHg .科学研究应用
合成和抗抑郁活性
4-(3-溴-5-氟苯基)吗啉衍生物在抗抑郁活性方面表现出潜力。例如,对像3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐这样的化合物的研究显示出潜在的抗抑郁效果,如在小鼠强迫游泳实验中所证实的,使它们成为抑郁症治疗领域持续研究的对象(Yuan, 2012)。
生物活性和抗微生物应用
化合物4-{2-[5-(4-氟苯基)-[1,3,4]噁二唑-2-基硫基]-乙基}-吗啉显示出显著的抗微生物和抗结核活性。它已被合成和表征,研究证实了它在抗菌、抗氧化和抗糖尿病应用方面的潜力,以及对InhA蛋白的分子对接研究(Mamatha S.V et al., 2019)。
兽医药物潜力
对1,2,4-三唑衍生物如4-((5-(癸硫基)-4-甲基-4H-1,2,4-三唑-3-基)甲基)吗啉的生物活性进行研究显示出广泛的生物活性。这包括抗微生物和抗真菌效果,突显了它在医疗和兽医应用中的潜力,特别是在治疗动物皮肤真菌病方面(Ohloblina, Bushuieva, & Parchenko, 2022)。
化学合成和表征
多项研究集中在4-(3-溴-5-氟苯基)吗啉的各种衍生物的化学合成和表征上。这些过程包括类环脱卤化和亲核取代,有助于了解它们的化学性质和在制药领域的潜在应用(Abdulla, Lahiri, Crabb, & Cahill, 1971)。
抗微生物和抗真菌性能
由[BmIm] OH催化的5-苄亚甲基-3-(3-氟-4-苯基吗啉-4-基苯亚亚甲基)噻唑烷-4-酮等新型衍生物的合成显示出中等抗菌和抗真菌活性。这些化合物有助于扩展抗微生物研究领域(Patil, Bagul, Swami, Kotharkar, & Darade, 2011)。
安全和危害
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Bromo-5-fluorophenyl)morpholine . These factors could include pH, temperature, and the presence of other compounds or enzymes. Understanding these influences is crucial for optimizing the use of this compound.
生化分析
Biochemical Properties
4-(3-Bromo-5-fluorophenyl)morpholine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions can vary, leading to changes in the activity of the enzymes and subsequent biochemical pathways.
Cellular Effects
The effects of 4-(3-Bromo-5-fluorophenyl)morpholine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation . Additionally, 4-(3-Bromo-5-fluorophenyl)morpholine can modulate the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(3-Bromo-5-fluorophenyl)morpholine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, 4-(3-Bromo-5-fluorophenyl)morpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Bromo-5-fluorophenyl)morpholine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 4-(3-Bromo-5-fluorophenyl)morpholine remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-(3-Bromo-5-fluorophenyl)morpholine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-(3-Bromo-5-fluorophenyl)morpholine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, 4-(3-Bromo-5-fluorophenyl)morpholine may influence the activity of cofactors involved in metabolic reactions, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-(3-Bromo-5-fluorophenyl)morpholine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can vary depending on the presence of these transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-(3-Bromo-5-fluorophenyl)morpholine is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 4-(3-Bromo-5-fluorophenyl)morpholine can have significant implications for its biochemical and cellular effects.
属性
IUPAC Name |
4-(3-bromo-5-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYWHREXXDPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659729 | |
| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-62-3 | |
| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)


![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)
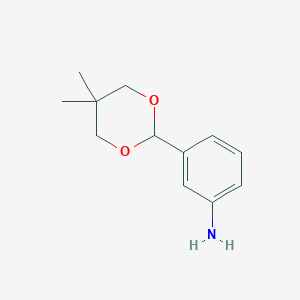
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)
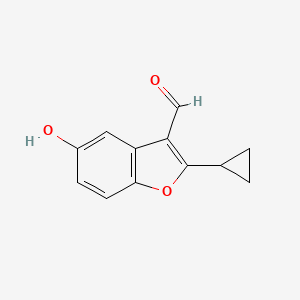
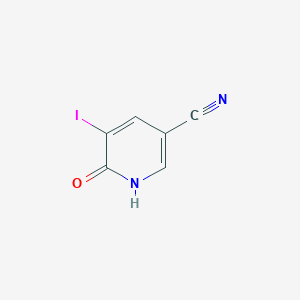
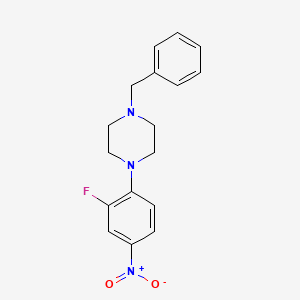
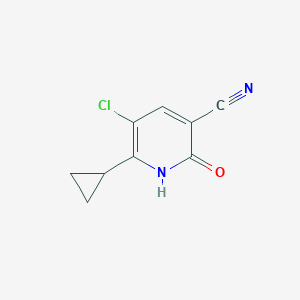
![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)
